
3-amino-3-deoxy-6-O-phosphono-D-glucopyranose(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-3-deoxy-6-O-phosphono-D-glucopyranose(1-) is an organophosphate oxoanion obtained from 3-amino-3-deoxy-6-O-phosphono-D-glucopyranose by removal of both protons from the phosphate group and protonation of the amino group. The major species at pH 7.3. It is a conjugate base of a 3-amino-3-deoxy-6-O-phosphono-D-glucopyranose.
Scientific Research Applications
Endotoxin Antagonism
The compound α-d-Glucopyranose,3-O-decyl-2-deoxy-6-O-[2-deoxy-3-O-[(3R)-3-methoxydecyl]-6-O-methyl-2-[[(11Z)-1-oxo-11-octadecenyl]amino]-4-O-phosphono-β-d-glucopyranosyl]-2-[(1,3-dioxotetradecyl)amino]-1-(dihydrogen phosphate), tetrasodium salt (E5564), closely related to 3-amino-3-deoxy-6-O-phosphono-D-glucopyranose(1-), has been shown to inhibit the toxic effects of endotoxin, a component of the outer cell membrane of Gram-negative bacteria. This inhibition occurs in nanomolar concentrations and involves blocking the activation of primary cultures of human myeloid cells and mouse tissue culture macrophage cell lines, as well as human or animal whole blood. The compound also inhibits cytokine production stimulated by Gram-negative bacteria in blood and has potential as a therapeutic agent for diseases caused by endotoxin (Mullarkey et al., 2003).
Synthesis of Phosphono-Analogues
A synthesis study focused on creating a phosphono-analogue of α-D-glucose 1-phosphate, which shares structural similarities with 3-amino-3-deoxy-6-O-phosphono-D-glucopyranose(1-). The study reports the successful synthesis of this analogue, demonstrating the feasibility of modifying sugar molecules to create new compounds with potential applications in various fields, including medicinal chemistry and biochemistry (Nicotra, Ronchetti, & Russo, 1982).
Structural Studies
Studies have been conducted on the structural properties of derivatives of D-glucopyranose, closely related to 3-amino-3-deoxy-6-O-phosphono-D-glucopyranose(1-). These studies provide insights into the molecular structures and geometries of these compounds, which are crucial for understanding their biological functions and potential applications in pharmaceuticals and biochemical research (Mackie, Yates, & Lamba, 1995).
Properties
Molecular Formula |
C6H13NO8P- |
|---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-4-azaniumyl-3,5,6-trihydroxyoxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C6H14NO8P/c7-3-4(8)2(1-14-16(11,12)13)15-6(10)5(3)9/h2-6,8-10H,1,7H2,(H2,11,12,13)/p-1/t2-,3+,4-,5-,6?/m1/s1 |
InChI Key |
FNLHPZUNSZDBLN-CBPJZXOFSA-M |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)[NH3+])O)OP(=O)([O-])[O-] |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)[NH3+])O)OP(=O)([O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



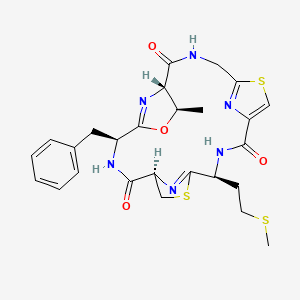
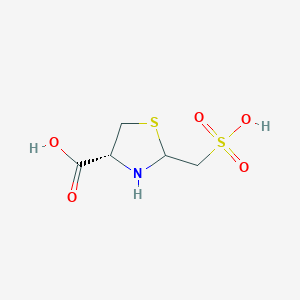
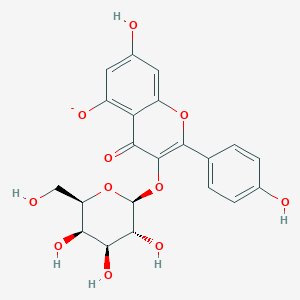
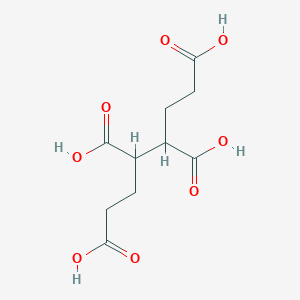
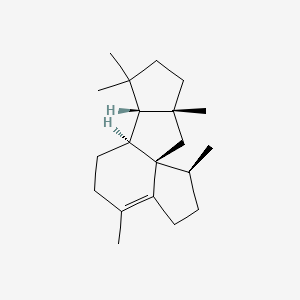
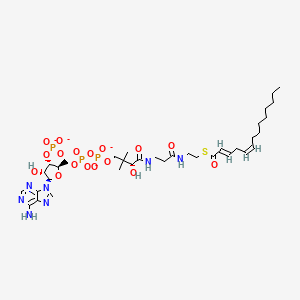

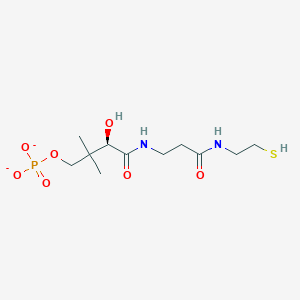
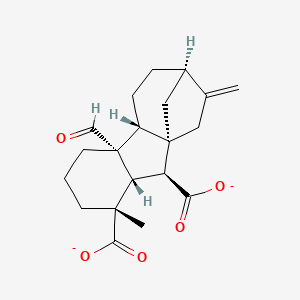
![7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one](/img/structure/B1265143.png)
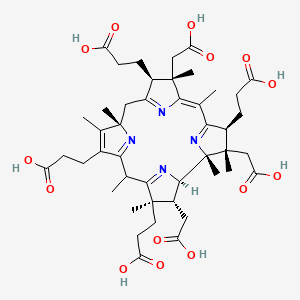
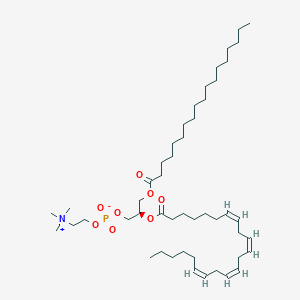
![[2-(2-Methoxyethyl)-1-piperidinyl]-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-3-isoxazolyl]methanone](/img/structure/B1265149.png)
